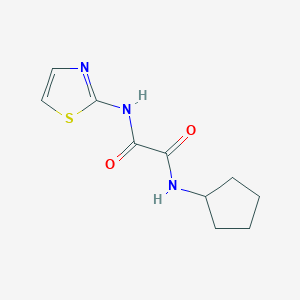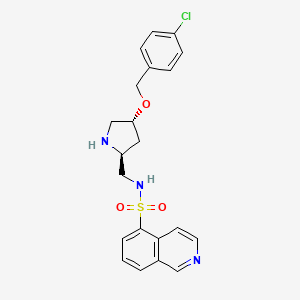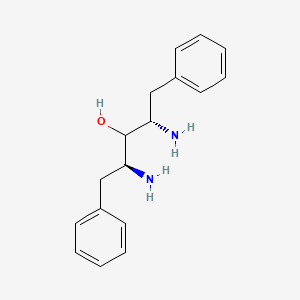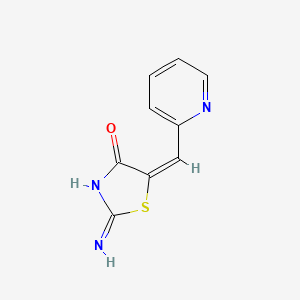![molecular formula C20H28N2O4S B10757463 N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-4-methoxy-2,3,6-trimethylbenzenesulfonamide](/img/structure/B10757463.png)
N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-4-methoxy-2,3,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of N-[(2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL]-4-METHOXY-2,3,6-TRIMETHYLBENZENESULFONAMIDE involves several steps . The synthetic route typically starts with L-phenylalanine, which reacts with diazomethane to form a diazo methyl ketone intermediate. This intermediate then reacts with haloid acid to produce compound A. Compound A undergoes carbonyl deoxidation to yield compound B. In the presence of iso-butylamine, compound B undergoes cyclization and ring-opening reactions to form compound C. Compound C reacts with nitrobenzenesulfonyl chloride to produce compound D, which is then reduced to yield the final product . This method is noted for its simplicity, low cost, mild conditions, and high stability of intermediate products, making it suitable for industrial applications .
Chemical Reactions Analysis
N-[(2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL]-4-METHOXY-2,3,6-TRIMETHYLBENZENESULFONAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include haloid acids, nitrobenzenesulfonyl chloride, and iso-butylamine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of nitro groups in compound D results in the formation of the final product .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as an intermediate in the synthesis of various pharmaceuticals, including anti-HIV drugs such as amprenavir, darunavir, and fosamprenavir . In biology, it is studied for its potential effects on molecular targets and pathways, including its interactions with prothrombin . In medicine, it is explored for its potential therapeutic applications, particularly in the treatment of viral infections .
Mechanism of Action
The mechanism of action of N-[(2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL]-4-METHOXY-2,3,6-TRIMETHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways . One of the known targets is prothrombin, a protein involved in blood coagulation . The compound’s effects on this target can influence various physiological processes, including blood clotting . The detailed molecular pathways involved in its mechanism of action are still under investigation .
Properties
Molecular Formula |
C20H28N2O4S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-4-methoxy-2,3,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H28N2O4S/c1-13-10-19(26-4)14(2)15(3)20(13)27(24,25)22-12-18(23)17(21)11-16-8-6-5-7-9-16/h5-10,17-18,22-23H,11-12,21H2,1-4H3/t17-,18+/m0/s1 |
InChI Key |
HORGTFOBJRCVMO-ZWKOTPCHSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC[C@H]([C@H](CC2=CC=CC=C2)N)O)C)C)OC |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NCC(C(CC2=CC=CC=C2)N)O)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-phenyl-N-pyridin-4-ylacetamide](/img/structure/B10757406.png)
![3-[4-(hydroxycarbamoyl)phenyl]-N,N-dimethyl-5-[(4-methylbenzoyl)amino]benzamide](/img/structure/B10757415.png)

![1-{7-Cyclohexyl-6-[4-(4-Methylpiperazin-1-Yl)benzyl]-7h-Pyrrolo[2,3-D]pyrimidin-2-Yl}methanamine](/img/structure/B10757430.png)
![1-[(3S,4S)-1-[2-(4-chlorophenyl)-1,3-benzoxazol-7-yl]-4-hydroxypentan-3-yl]imidazole-4-carboxamide](/img/structure/B10757432.png)
![N-[(1S)-2-methyl-1-(pyridin-4-ylcarbamoyl)propyl]cyclohexanecarboxamide](/img/structure/B10757434.png)
![6-Amino-2-[(2-Morpholin-4-Ylethyl)amino]-3,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B10757447.png)
![2-(6-Chloro-3-{[2,2-difluoro-2-(2-pyridinyl)ethyl]amino}-2-oxo-1(2H)-pyrazinyl)-N-[(2-fluoro-6-pyridinyl)methyl]acetamide](/img/structure/B10757455.png)
![4-{5-[(Z)-(2-Imino-4-Oxo-1,3-Thiazolidin-5-Ylidene)methyl]furan-2-Yl}-2-(Trifluoromethyl)benzenesulfonamide](/img/structure/B10757464.png)

![2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one](/img/structure/B10757471.png)
![3-(2-Aminoquinazolin-6-Yl)-4-Methyl-1-[3-(Trifluoromethyl)phenyl]pyridin-2(1h)-One](/img/structure/B10757472.png)
